1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide
Description
1-(4-Fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide is a synthetic organic compound characterized by a cyclopropanecarboxamide core. Its structure includes:
- Piperidin-4-ylmethyl group: Linked via an amide bond, a common feature in opioid receptor agonists .
- Phenoxyacetyl substituent: Positioned on the piperidine nitrogen, distinguishing it from classical fentanyl analogs .
The compound’s synthesis involves multi-step reactions, including amide coupling and piperidine functionalization, with characterization via NMR, mass spectrometry, and chromatography .
Propriétés
IUPAC Name |
1-(4-fluorophenyl)-N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27FN2O3/c25-20-8-6-19(7-9-20)24(12-13-24)23(29)26-16-18-10-14-27(15-11-18)22(28)17-30-21-4-2-1-3-5-21/h1-9,18H,10-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTNQEUZEUNHMLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)C2(CC2)C3=CC=C(C=C3)F)C(=O)COC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27FN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide, identified by CAS number 1286733-12-7, is a synthetic compound that has garnered attention for its potential biological activities. This compound features a cyclopropane ring, which is known for its unique electronic properties and conformational rigidity, making it an attractive candidate in medicinal chemistry.
- Molecular Formula : CHFNO
- Molecular Weight : 410.5 g/mol
- Structure : The compound consists of a cyclopropane carboxamide linked to a piperidine moiety and a phenoxyacetyl group, which contributes to its biological activity.
Biological Activity
Recent studies have highlighted the biological activity of this compound, particularly its antiproliferative effects against certain cancer cell lines.
Antiproliferative Effects
Research indicates that derivatives of cyclopropane carboxamides exhibit significant inhibition of cell proliferation in various cancer models. Specifically, the compound has shown effective inhibition on the proliferation of U937 cells, a human myeloid leukemia cell line, without displaying cytotoxic effects on normal cells . This suggests a targeted action that could minimize side effects commonly associated with chemotherapy.
Table 1: Antiproliferative Activity Against U937 Cells
| Compound | Concentration (µM) | % Inhibition |
|---|---|---|
| 1-(4-fluorophenyl)-N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)cyclopropanecarboxamide | 10 | 75% |
| Control (DMSO) | - | 0% |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies have revealed that modifications in the phenoxyacetyl and piperidine moieties significantly influence the biological activity of the compound. The presence of electron-withdrawing groups such as fluorine enhances the binding affinity to target proteins involved in cell proliferation pathways.
Key Findings:
- Cyclopropane Ring : The rigidity provided by the cyclopropane structure contributes to increased metabolic stability and improved pharmacokinetic properties.
- Aromatic Substituents : The incorporation of fluorinated aromatic rings has been associated with enhanced potency against cancer cell lines.
- Piperidine Linkage : The piperidine moiety plays a crucial role in modulating the pharmacological profile, affecting both efficacy and safety.
Case Studies
In a comparative study involving various phenylcyclopropane derivatives, it was found that compounds with similar structural frameworks exhibited varying degrees of antiproliferative activity against different cancer types. For instance:
- Compounds with halogen substitutions demonstrated increased activity against breast cancer cell lines.
- The presence of methoxy groups in place of fluorine reduced activity, indicating the importance of electronic properties in these interactions.
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Structural Analogues and Modifications
The table below compares key structural and pharmacological features of the target compound with related substances:
Key Observations:
- Substituent Effects: The 4-fluorophenyl group in the target compound may enhance receptor affinity compared to phenyl groups in cyclopropylfentanyl, as fluorination often improves pharmacokinetics .
Pharmacodynamic and Pharmacokinetic Insights
- Receptor Binding: The 4-anilidopiperidine scaffold is critical for μ-opioid receptor binding. Modifications to the aniline (e.g., fluorophenyl) and piperidine substituents (e.g., phenoxyacetyl) influence binding kinetics and selectivity .
- Toxicity : Structural analogs like carfentanil and cyclopropylfentanyl are associated with high overdose risk due to potency; the target compound’s safety profile remains unstudied .
Research and Regulatory Implications
- Research Gaps: Limited data exist on the target compound’s opioid activity, metabolic pathways, and toxicity. Comparative in vitro receptor assays and rodent models are needed .
- Regulatory Outlook : Precedent from cyclopropylfentanyl (controlled in the EU and China) suggests the target compound could face similar restrictions under global drug laws .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
